1-(6-Chloropyridin-2-yl)ethanone
Overview
Description
1-(6-Chloropyridin-2-yl)ethanone is an organic compound with the molecular formula C7H6ClNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 6th position of the pyridine ring and an ethanone group at the 2nd position. It is commonly used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(6-Chloropyridin-2-yl)ethanone can be synthesized through several methods. One common method involves the reaction of 6-chloropyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(6-Chloropyridin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-2-yl)ethanone involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This binding leads to the formation of metal-ligand complexes, which can exhibit various chemical and physical properties .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropyridin-2-yl)ethanone: Similar structure but with the chlorine atom at the 3rd position.
(6-Chloro-2-pyridinyl)methanol: Contains a hydroxyl group instead of an ethanone group.
6-Chloro-2-pyridinol: Contains a hydroxyl group at the 2nd position instead of an ethanone group .
Uniqueness
1-(6-Chloropyridin-2-yl)ethanone is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the chlorine atom at the 6th position and the ethanone group at the 2nd position make it a versatile compound for various chemical transformations and applications .
Biological Activity
1-(6-Chloropyridin-2-yl)ethanone, also known as CGA35657, is a compound with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol. Its structure includes a pyridine ring substituted with a chlorine atom at the 6th position and an ethanone group, which contributes to its unique chemical properties. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities.
The presence of the chlorine atom in this compound plays a significant role in its reactivity and biological activity. The compound can be synthesized through various methods, including the reaction of 2-chloro-6-pyridinecarbonyl chloride with lithium aluminum hydride. This versatility in synthesis highlights its potential as a starting material for organic synthesis and drug development.
Biological Activities
Research indicates that this compound exhibits several biological activities, especially in the following areas:
- Insecticidal Properties : Studies suggest that this compound may inhibit certain enzymes involved in insect physiology, making it a candidate for agricultural pesticide development. Its structural characteristics allow it to interact with biological systems effectively.
- Potential as a Drug Candidate : The compound's unique substitution pattern may facilitate the design of bioactive molecules for therapeutic applications. While specific mechanisms of action remain under investigation, preliminary studies indicate its potential efficacy against various biological targets.
- Inhibition of Enzymes : There is evidence that this compound can inhibit specific enzymes, which may contribute to its insecticidal activity and potential medicinal uses. However, detailed mechanisms are yet to be fully elucidated.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to structurally similar compounds:
Compound Name | Similarity | Description |
---|---|---|
1-(3-Chloropyridin-2-yl)ethanone | 0.85 | Similar structure but with chlorine at the 3rd position. |
2-Chloro-1-(6-chloropyridin-3-yl)ethanone | 0.84 | Contains an additional chlorine atom. |
(6-Chloropyridin-3-yl)methanol | 0.80 | The ethanone group is replaced with a methanol group. |
1-(5-Bromo-2-chloropyridin-3-yl)ethanone | 0.84 | Features a bromine atom instead of chlorine. |
1-(4-Chloropyridine-2-yl)ethanone | 0.78 | Substituted at the 4th position with chlorine. |
The variations in substitution patterns significantly affect their reactivity and applications in biological systems.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to or derived from this compound:
- Antiviral Activity : Research has indicated that pyridine-based compounds can serve as effective inhibitors against viral infections, such as HIV-1, due to their ability to interact with viral proteins and inhibit their function . While not directly tested on HIV, the structural similarities suggest that derivatives of this compound could exhibit similar antiviral properties.
- Enzyme Inhibition : A study on adamantyl ethanone pyridyl derivatives demonstrated potent inhibition against human enzymes involved in metabolic processes, suggesting that modifications to the pyridine structure can enhance biological activity . This insight could guide future research on modifying this compound for improved efficacy.
- Metabolic Stability : Investigations into the metabolic stability of pyridine derivatives have shown that specific substitutions can enhance stability and reduce toxicity . This finding is crucial for developing safer agricultural chemicals and pharmaceuticals based on this compound.
Properties
IUPAC Name |
1-(6-chloropyridin-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5(10)6-3-2-4-7(8)9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBYRBFYHOJYTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468851 | |
Record name | 1-(6-chloropyridin-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152356-57-5 | |
Record name | 1-(6-chloropyridin-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-Chloropyridin-2-yl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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